8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC9544158
InChI: InChI=1S/C22H27ClN6O3/c1-14(15(2)30)29-18(24-20-19(29)21(31)26(4)22(32)25(20)3)13-27-8-10-28(11-9-27)17-7-5-6-16(23)12-17/h5-7,12,14H,8-11,13H2,1-4H3
SMILES: CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Molecular Formula: C22H27ClN6O3
Molecular Weight: 458.9 g/mol

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione

CAS No.:

Cat. No.: VC9544158

Molecular Formula: C22H27ClN6O3

Molecular Weight: 458.9 g/mol

* For research use only. Not for human or veterinary use.

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione -

Specification

Molecular Formula C22H27ClN6O3
Molecular Weight 458.9 g/mol
IUPAC Name 8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione
Standard InChI InChI=1S/C22H27ClN6O3/c1-14(15(2)30)29-18(24-20-19(29)21(31)26(4)22(32)25(20)3)13-27-8-10-28(11-9-27)17-7-5-6-16(23)12-17/h5-7,12,14H,8-11,13H2,1-4H3
Standard InChI Key ZQWOMGFRLCGYSS-UHFFFAOYSA-N
SMILES CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Canonical SMILES CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl

Introduction

The compound 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine class. It features a purine core modified with a piperazine moiety and a chlorophenyl group, which are crucial for its biological activity. The molecular formula of this compound is C22H27ClN6O3, and its molecular weight is approximately 458.9 g/mol .

Molecular Formula and Weight

  • Molecular Formula: C22H27ClN6O3

  • Molecular Weight: 458.9 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps, including reactions that require controlled conditions such as temperature and pH to achieve high yields and purity. Common reagents for such reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Pharmacological Effects

The biological activity of 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione is primarily linked to its interaction with various molecular targets within biological systems. It may exhibit pharmacological effects by modulating receptor activity or inhibiting specific enzymes, which could be beneficial in fields such as neuropharmacology or oncology.

Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)
8-((4-(3-Chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dioneC22H27ClN6O3458.9
7-Benzyl-8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-4,5-dihydropurine-2,6-dioneNot specified467.0
7-butyl-8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dioneNot specified446.0

Research Findings and Future Directions

Research on 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione is ongoing, with a focus on understanding its pharmacodynamics and pharmacokinetics. Interaction studies using techniques like surface plasmon resonance or isothermal titration calorimetry are crucial for assessing its efficacy and safety profile in potential therapeutic contexts.

Future research should aim to elucidate the compound's specific mechanisms of action and explore its potential applications in medicinal chemistry, particularly in treating neurological disorders or as an antipsychotic agent. Additionally, the development of more efficient synthesis methods could enhance its scalability and availability for further studies.

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